Structural & Analytical Profiling of 5-oxo-L-prolyl-L-glutamic acid
Structural & Analytical Profiling of 5-oxo-L-prolyl-L-glutamic acid
[1][2]
Executive Summary
5-oxo-L-prolyl-L-glutamic acid (also known as Pyroglutamylglutamic acid or pGlu-Glu ) is a biologically significant dipeptide formed by the condensation of L-pyroglutamic acid (the cyclic lactam of glutamic acid) and L-glutamic acid.[1][2] It serves as a structural motif in various neuropeptides (e.g., metabolites of Thyrotropin-Releasing Hormone, TRH) and is a known impurity in pharmaceutical preparations of pidolic acid.[1][2]
This guide provides a comprehensive technical analysis of its chemical structure, physicochemical properties, and analytical fingerprint, designed for researchers in peptide chemistry and drug development.
Chemical Architecture & Stereochemistry
Nomenclature and Identity
-
IUPAC Name: (2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid[1][2]
-
Common Synonyms: pGlu-Glu, Pyroglutamylglutamate, N-(5-Oxo-L-prolyl)-L-glutamic acid[1][2]
Structural Components
The molecule is composed of two distinct domains linked by a secondary amide bond:
-
N-Terminal Domain (Pyroglutamyl Ring): A
-lactam ring formed by the intramolecular cyclization of the glutamine/glutamic acid side chain.[1][2] This ring confers resistance to N-terminal degradation by aminopeptidases.[1][2] -
Peptide Linkage: A standard trans-peptide bond connecting the carbonyl carbon of the pyroglutamyl ring to the
-amino nitrogen of the glutamic acid. -
C-Terminal Domain (Glutamic Acid): A free L-glutamic acid residue providing two ionizable carboxyl groups (
-COOH and -COOH).[1][2]
Stereochemistry
Both chiral centers maintain the L-configuration (S-configuration) .[1][2]
Physicochemical Profile
| Property | Value / Characteristic | Note |
| Molecular Weight | 258.23 Da | Monoisotopic Mass: 258.0852 Da |
| Solubility | High in Water, DMSO, Methanol | Polar molecule due to two free carboxyl groups.[1][2] |
| pKa (Predicted) | The amide nitrogen is non-basic due to resonance.[1][2] | |
| Isoelectric Point (pI) | ~3.0 - 3.2 | Acidic peptide.[1][2] |
| H-Bond Donors | 3 | Amide NH, 2x COOH OH |
| H-Bond Acceptors | 6 | 3x Carbonyl O, 2x Carboxyl O, 1x Ring N |
Analytical Characterization
Mass Spectrometry (MS/MS) Fragmentation
In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ (m/z 259.24) is the precursor.[1][2] Collision-Induced Dissociation (CID) yields a characteristic fragmentation pattern dominated by the stability of the pyroglutamyl oxonium ion.[2]
Fragmentation Pathway Logic[1][4][5]
-
b₁ Ion Formation: Cleavage of the peptide bond generates the pyroglutamyl acylium ion (m/z 112.04).[2]
-
y₁ Ion Formation: Charge retention on the C-terminus yields the glutamic acid fragment (m/z 148.06).[2]
-
Neutral Losses: Loss of H₂O (-18 Da) and CO (-28 Da) from the precursor or fragments.[1][2]
Figure 1: Predicted ESI-MS/MS fragmentation pathway for pGlu-Glu ([M+H]+ m/z 259.24).[1][2]
NMR Spectroscopy Fingerprint
The NMR spectrum is characterized by the distinct signals of the lactam ring and the glutamic acid side chain.
¹H NMR (400 MHz, D₂O) - Characteristic Shifts
-
pGlu Ring:
-
Glu Residue:
¹³C NMR (100 MHz, D₂O) - Key Signals[1][2]
-
Carbonyls: Three distinct signals in the 170-180 ppm range.[2]
-
Alpha Carbons:
Synthesis & Biological Context[6][7]
Biosynthetic Pathway
In biological systems, pGlu-Glu is often a metabolite derived from larger peptides (like TRH) or formed via the cyclization of N-terminal Glutamine-Glutamate sequences by Glutaminyl Cyclase (QC) .[1][2]
Figure 2: Cyclization pathway of Gln-Glu to pGlu-Glu.[1][2]
Biological Significance[1]
-
TRH Metabolite: pGlu-Glu is structurally related to Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2).[1][2] In specific tissues (e.g., prostate, pituitary), TRH-like peptides containing the pGlu-Glu motif have been identified.[1][2][6]
-
Stability: The pGlu residue protects the peptide from standard N-terminal degradation, increasing its half-life in plasma compared to peptides with free N-termini.[1][2]
-
Pharmaceutical Impurity: It is a known impurity in formulations of Pidolic Acid (L-Pyroglutamic acid) and its salts, requiring monitoring via HPLC.[2]
References
-
PubChem. Pyroglutamylglutamine (Compound).[2] National Library of Medicine.[2] Available at: [Link][1][2]
-
Schilling, S., et al. (2006).[2] On the seeding and oligomerization of pGlu-amyloid peptides (in vitro). Biochemistry, 45(41), 12393-12399.[1][2][7] (Contextual reference for pGlu peptide stability and analysis).
-
Cockle, S. M., et al. (1989).[2] Pyroglutamylglutamylprolineamide is present in rat anterior and posterior pituitary gland.[2] Journal of Endocrinology.[2] (Establishes pGlu-Glu motif in TRH-like peptides).
Sources
- 1. Proglucagon-Derived Peptides as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pGlu-Val-Gly-Glu-Ser-Glu-Asn-OH | C29H44N8O15 | CID 134826669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(5-Oxo-L-prolyl)-L-glutaMic Acid | 29227-92-7 [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyroglutamylglutamylprolineamide is present in rat anterior and posterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
